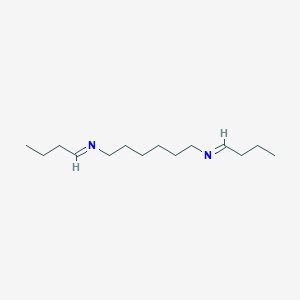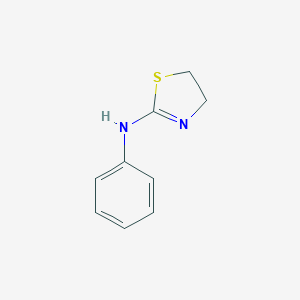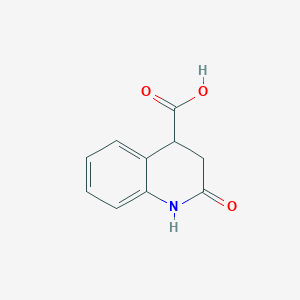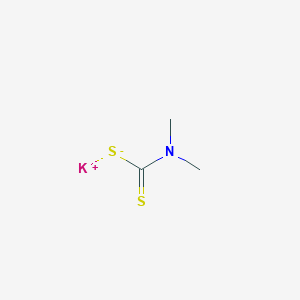![molecular formula C8H15NO B086222 2-Oxa-8-azaspiro[4.5]decane CAS No. 176-69-2](/img/structure/B86222.png)
2-Oxa-8-azaspiro[4.5]decane
Descripción general
Descripción
2-Oxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is of significant interest due to its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules . Spiro compounds, including this compound, are widely utilized in drug discovery and development due to their ability to interact with various biological targets .
Aplicaciones Científicas De Investigación
2-Oxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
2-Oxa-8-azaspiro[4.5]decane is a compound that has been synthesized for the production of important biologically active compounds . It has been found to exhibit biological activity and is used as an inhibitor for various targets. These include the FGFR4, which is targeted for the treatment of hepatocellular carcinoma, the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and 17β-HSD1, which is targeted in the treatment or prevention of diseases or disorders associated with steroid hormones .
Mode of Action
For example, when it acts as an FGFR4 inhibitor, it prevents the action of the FGFR4 protein, thereby potentially slowing the growth of hepatocellular carcinoma .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific target of the compound. For instance, when it acts as an FGFR4 inhibitor, it affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, survival, migration, and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific target. For example, as an FGFR4 inhibitor, it may slow the growth of hepatocellular carcinoma by inhibiting the action of the FGFR4 protein .
Safety and Hazards
The safety information for 2-Oxa-8-azaspiro[4.5]decane includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Direcciones Futuras
The future directions for 2-Oxa-8-azaspiro[4.5]decane involve its potential use in the production of important biologically active compounds . It is promising for the production of FGFR4 inhibitors for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, 17β-HSD1 inhibitors, and NO-independent and heme-dependent sGC stimulants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A convenient synthesis of 2-Oxa-8-azaspiro[4.5]decane involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The general synthetic route can be summarized as follows:
Alkylation: Tetrahydropyran-4-carbonitrile is reacted with 1-bromo-2-fluoroethane under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the spirocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and straightforward reaction conditions makes this compound amenable to industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen with Raney nickel.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[4.5]decane is unique due to its combination of an oxygen and nitrogen atom within the spirocyclic structure, providing distinct chemical and biological properties compared to other spiro compounds . This unique structure enhances its potential as a versatile scaffold in drug discovery and development .
Propiedades
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXXNXISRXFPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620727 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-69-2 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
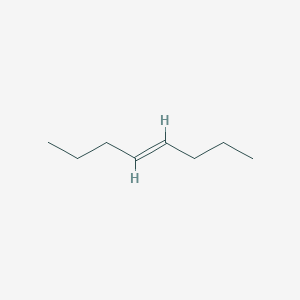

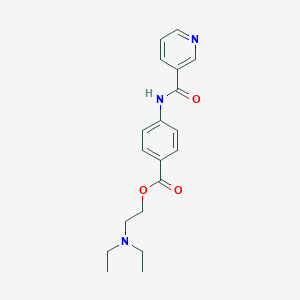
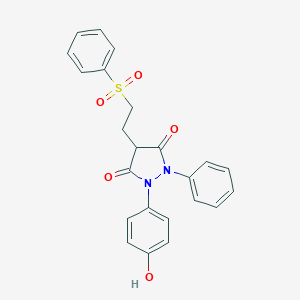
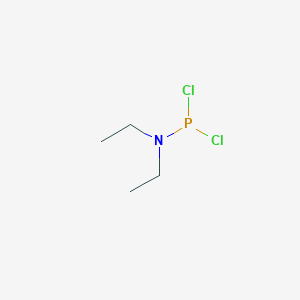
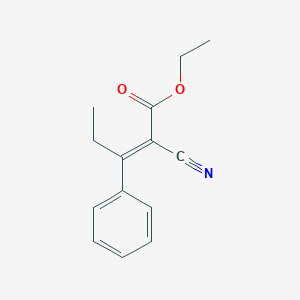
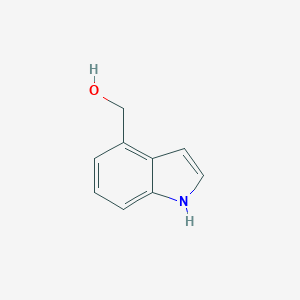
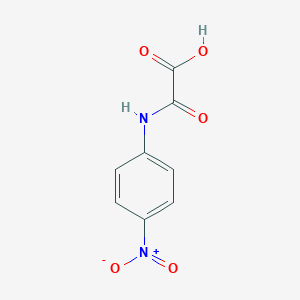

![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)
